molecular formula C18H21ClN4O B2776900 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine CAS No. 2309214-22-8

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine

Cat. No.: B2776900
CAS No.: 2309214-22-8
M. Wt: 344.84
InChI Key: TUYDPDWPKHBJMA-UHFFFAOYSA-N
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Description

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-methylpyrimidine
  • 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-ethylpyrimidine
  • 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-phenylpyrimidine

Uniqueness

Compared to similar compounds, 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets. The cyclopropyl group can enhance the compound’s stability and potentially improve its biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-10-20-6-3-17(15)23-7-4-13(5-8-23)11-24-18-9-16(14-1-2-14)21-12-22-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDPDWPKHBJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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